ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is a triazolo[4,5-d]pyrimidine derivative characterized by a 4-methoxyphenyl substituent at the triazole ring, a thioacetamido linker, and an ethyl benzoate ester group. This scaffold is structurally analogous to adenosine receptor ligands, as triazolo-pyrimidine derivatives are known to interact with adenosine receptors (A1, A2A, A2B, A3), which regulate physiological processes like inflammation and cardiovascular function . However, specific pharmacological data for this compound remain unreported in the provided evidence.
Properties
IUPAC Name |
ethyl 4-[[2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4S/c1-3-32-22(30)14-4-6-15(7-5-14)25-18(29)12-33-21-19-20(23-13-24-21)28(27-26-19)16-8-10-17(31-2)11-9-16/h4-11,13H,3,12H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBURTCRMUBDGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate, also known as ethyl 4-[[2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate, is a pyrimidine derivative. Pyrimidine derivatives have been found to exhibit anticancer activity. The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with its target, CDK2, by inhibiting its activity. This inhibition is achieved through the compound’s structural resemblance to the nucleotide base pair of DNA and RNA, allowing it to bind to the active site of CDK2. This binding inhibits the kinase’s activity, thereby disrupting the cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption in the cell cycle can lead to the induction of apoptosis, or programmed cell death. Therefore, the compound’s action on CDK2 can have downstream effects on cellular proliferation and survival, particularly in cancer cells.
Pharmacokinetics
These properties can help predict the compound’s bioavailability, which is crucial for its effectiveness as a therapeutic agent.
Result of Action
The result of the compound’s action is a significant inhibition of cell growth in various cancer cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) cell lines. Furthermore, it has been observed to induce apoptosis within HCT cells.
Biological Activity
Ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is a compound that belongs to the class of triazolopyrimidines, which have garnered interest due to their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its potential as an anticancer agent and other pharmacological properties.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions including the formation of the triazolo-pyrimidine framework and subsequent modifications to introduce the ethyl benzoate moiety. The methods used for synthesis often include one-pot reactions that enhance yield and reduce reaction times.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies :
- A study evaluating related triazolopyrimidine derivatives showed promising results against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values in the low micromolar range (17.83 μM for MDA-MB-231 and 19.73 μM for MCF-7) .
- Another investigation into novel [1,2,3]triazolo[4,5-d]pyrimidine compounds found that certain derivatives exhibited enhanced activity against lung (A549), colon (HCT116), and breast (MCF-7) cancer cell lines compared to standard chemotherapeutics like doxorubicin .
The mechanism by which triazolopyrimidine compounds exert their anticancer effects may involve:
- Inhibition of Cell Proliferation : Compounds interfere with cellular pathways that regulate growth and division.
- Induction of Apoptosis : Some derivatives promote programmed cell death in cancer cells, enhancing their therapeutic potential.
Structure-Activity Relationship (SAR)
The biological activity of triazolopyrimidine derivatives is significantly influenced by their chemical structure. Modifications in the pyrimidine ring or substitution patterns can lead to variations in potency and selectivity against different cancer types. For example:
- N3-substitution has been shown to enhance binding affinity and cytotoxicity in some triazolopyrimidine analogs .
Data Table: Biological Activity Overview
| Compound Name | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| Ethyl 4-(...) | MDA-MB-231 | 17.83 | |
| Ethyl 4-(...) | MCF-7 | 19.73 | |
| Triazolo-Pyrimidine Derivative | A549 | <10 | |
| Triazolo-Pyrimidine Derivative | HCT116 | <15 |
Case Studies
Several case studies have been published that detail the synthesis and biological evaluation of triazolopyrimidine derivatives:
- Study on Antitumor Activity : A series of new derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines. The results indicated that specific structural modifications led to enhanced potency compared to existing chemotherapeutics .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between triazolopyrimidines and target proteins involved in cancer progression, suggesting mechanisms for their observed biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related triazolo[4,5-d]pyrimidine derivatives, focusing on molecular properties and substituent effects:
Note: Molecular formula and weight for the target compound are inferred from structural analogs due to lack of direct data in evidence.
Key Observations:
Substituent Effects on Receptor Binding: The 4-methoxyphenyl group in the target compound provides electron-donating properties, which may enhance interactions with hydrophobic pockets in adenosine receptors compared to halogenated (e.g., 4-fluorobenzyl) or nonpolar (e.g., benzyl) analogs . Fluorine in analogs improves metabolic stability and may increase binding affinity through electronegative interactions.
Physicochemical Properties :
- The ethyl benzoate ester in the target compound likely enhances solubility compared to amide derivatives (e.g., ), though esterases may increase metabolic liability .
- The trifluoromethyl group in significantly increases lipophilicity (calculated LogP ~3.5), favoring CNS-targeted applications.
Structural-Activity Relationships (SAR): A3 Receptor Selectivity: Compounds with bulkier substituents (e.g., trifluoromethyl in ) may exhibit selectivity for A3 receptors, which are implicated in anti-inflammatory responses .
Limitations:
- No direct pharmacological data (e.g., IC50, binding assays) are available for the target compound in the provided evidence.
- Physical properties (e.g., solubility, melting point) are unreported for most analogs .
Q & A
Q. What synthetic methodologies are commonly employed to prepare ethyl 4-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate?
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group coupling. For example, triazolo-pyrimidine cores are often synthesized via hydrazine-mediated cyclization of pyrimidine precursors, followed by thioether linkage formation using mercaptoacetic acid derivatives. Purification may involve vacuum filtration, recrystallization (e.g., ethanol/water mixtures), or column chromatography. Reaction progress is monitored via TLC (dichloromethane as eluent) and NMR .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
Key techniques include:
- 1H/13C-NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ ~3.8 ppm) .
- FTIR : Confirms functional groups (e.g., C=O stretching at ~1700 cm⁻¹, S–C bonds at ~650 cm⁻¹) .
- HRMS : Validates molecular mass (e.g., [M+H]+ calculated vs. observed) .
- X-ray crystallography : Resolves 3D conformation and π-stacking interactions (if crystallized) .
Q. What solvent systems are optimal for recrystallization to achieve high-purity samples?
Ethanol, methanol, or DMF/water mixtures are commonly used. For example, ethanol effectively purifies triazolo-pyrimidine derivatives, yielding crystals suitable for X-ray analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Core modifications : Introduce substituents (e.g., halogens, methoxy groups) at the 4-methoxyphenyl or benzoate moieties to assess electronic effects.
- Linker variation : Replace the thioacetamido group with sulfonyl or alkyl chains to evaluate steric impacts.
- Assays : Use in vitro enzyme inhibition (e.g., kinase assays) or cellular models (e.g., apoptosis assays) to correlate structural changes with activity .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Standardize assays : Control variables like solvent (DMSO concentration), cell lines, and incubation time.
- Validate purity : Use HPLC (>95% purity) to exclude impurity-driven artifacts.
- Computational cross-check : Perform molecular docking to verify target binding consistency with experimental IC50 values .
Q. How are stability and degradation profiles analyzed under physiological conditions?
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C, monitoring degradation via LC-MS.
- Thermal analysis : Use DSC/TGA to assess thermal decomposition thresholds.
- Light sensitivity : Conduct accelerated photostability studies under UV/visible light .
Q. What computational methods predict binding affinities with target proteins?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions (e.g., hydrogen bonds with kinase ATP pockets).
- MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability.
- QSAR models : Train on datasets with logP, polar surface area, and IC50 values .
Q. How are synthetic impurities identified and mitigated during scale-up?
- HPLC-MS : Detect byproducts (e.g., uncyclized intermediates).
- Process optimization : Adjust stoichiometry (e.g., NaOCl in cyclization steps) or temperature to suppress side reactions .
Methodological Notes
- Contradictory data : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlap .
- Crystallization challenges : Add co-solvents (e.g., acetonitrile) or use slow evaporation to improve crystal quality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
